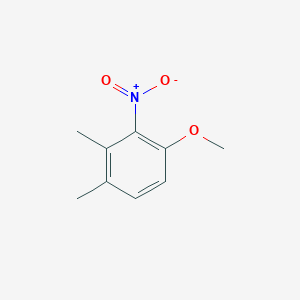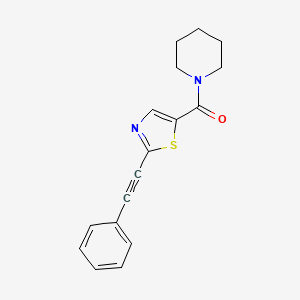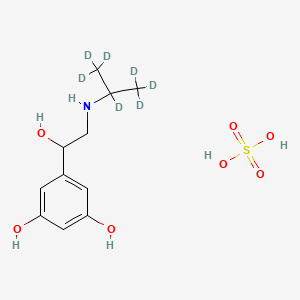
Metaproterenol-d7 Hemisulfate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metaproterenol-d7 Hemisulfate Salt is a deuterium-labeled derivative of Metaproterenol, a moderately selective beta-adrenergic agonist. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The deuterium labeling allows for precise quantification in various analytical applications, making it a valuable tool in pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Metaproterenol-d7 Hemisulfate Salt involves the incorporation of deuterium atoms into the Metaproterenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions: Metaproterenol-d7 Hemisulfate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification in research applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various deuterated intermediates and the final this compound. These products are characterized and purified to ensure their suitability for research applications .
Aplicaciones Científicas De Investigación
Metaproterenol-d7 Hemisulfate Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Metaproterenol and its metabolites.
Biology: Employed in studies involving beta-adrenergic receptors to understand their role in various physiological processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Metaproterenol.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Metaproterenol
Mecanismo De Acción
Metaproterenol-d7 Hemisulfate Salt, like its non-deuterated counterpart, acts as a beta-2 adrenergic receptor agonist. It stimulates the beta-2 adrenergic receptors in the lungs, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release .
Comparación Con Compuestos Similares
Metaproterenol Hemisulfate Salt: The non-deuterated form of Metaproterenol-d7 Hemisulfate Salt, used for similar applications but without the benefits of deuterium labeling.
Terbutaline Hemisulfate Salt: Another beta-2 adrenergic agonist with similar bronchodilator effects.
Clenbuterol Hydrochloride: A beta-2 adrenergic agonist used for its bronchodilator and anabolic effects.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering advantages over its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C11H19NO7S |
|---|---|
Peso molecular |
316.38 g/mol |
Nombre IUPAC |
5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)/i1D3,2D3,7D; |
Clave InChI |
KSADBGVWHQJPAL-AUYCXRIESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
SMILES canónico |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


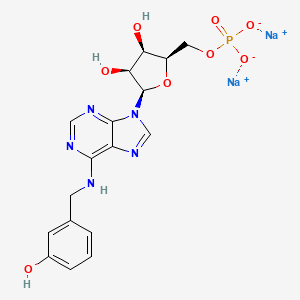

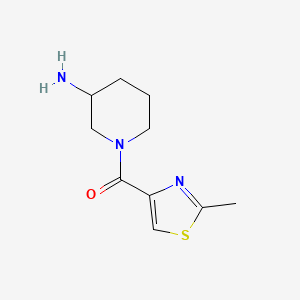
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
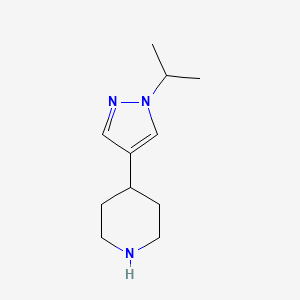
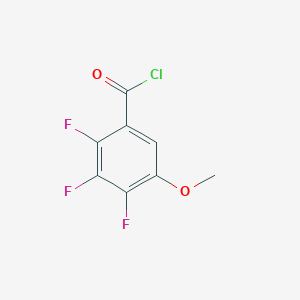

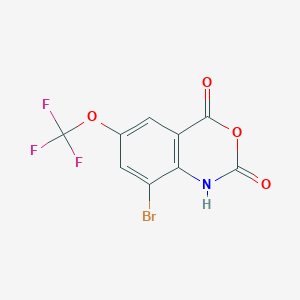
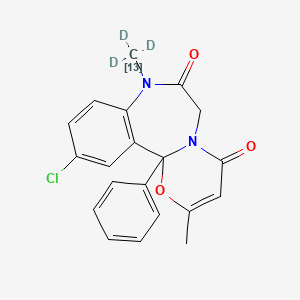
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
